molecular formula C11H14S2 B14316876 2-(3,5-Dimethylphenyl)-1,3-dithiolane CAS No. 113509-20-9

2-(3,5-Dimethylphenyl)-1,3-dithiolane

Katalognummer: B14316876
CAS-Nummer: 113509-20-9
Molekulargewicht: 210.4 g/mol
InChI-Schlüssel: QBDLCCKCTUVOCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-Dimethylphenyl)-1,3-dithiolane is an organic compound that features a dithiolane ring attached to a 3,5-dimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-1,3-dithiolane typically involves the reaction of 3,5-dimethylbenzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiolane ring. Commonly used acid catalysts include hydrochloric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Dimethylphenyl)-1,3-dithiolane can undergo various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to break the dithiolane ring, yielding the corresponding thiol or disulfide derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3,5-Dimethylphenyl)-1,3-dithiolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 2-(3,5-Dimethylphenyl)-1,3-dithiolane depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the dithiolane ring can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3,5-Dimethylphenyl)-1,3-dithiane: Similar structure but with a dithiane ring instead of a dithiolane ring.

    2-(3,5-Dimethylphenyl)-1,3-oxathiolane: Contains an oxathiolane ring, which includes an oxygen atom in place of one sulfur atom.

    2-(3,5-Dimethylphenyl)-1,3-dioxolane: Features a dioxolane ring with two oxygen atoms instead of sulfur atoms.

Uniqueness

2-(3,5-Dimethylphenyl)-1,3-dithiolane is unique due to its specific combination of a dithiolane ring and a 3,5-dimethylphenyl group. This structure imparts distinct chemical properties, such as the ability to undergo specific oxidation and reduction reactions, which may not be as readily achievable with similar compounds.

Eigenschaften

CAS-Nummer

113509-20-9

Molekularformel

C11H14S2

Molekulargewicht

210.4 g/mol

IUPAC-Name

2-(3,5-dimethylphenyl)-1,3-dithiolane

InChI

InChI=1S/C11H14S2/c1-8-5-9(2)7-10(6-8)11-12-3-4-13-11/h5-7,11H,3-4H2,1-2H3

InChI-Schlüssel

QBDLCCKCTUVOCL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)C2SCCS2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.